tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
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Overview
Description
tert-Butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate: is a chemical compound with the molecular formula C11H14ClN5O2 and a molecular weight of 283.72 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of a tert-butyl ester group and a chloro-substituted purine ring.
Preparation Methods
The synthesis of tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate typically involves the esterification of 2-(2-amino-6-chloro-9H-purin-9-yl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.
Biology: It serves as a building block for nucleoside analogs, which are important in studying DNA and RNA functions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets include DNA polymerase and reverse transcriptase enzymes, which are essential for nucleic acid synthesis .
Comparison with Similar Compounds
tert-Butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate can be compared with other purine derivatives such as:
Acyclovir: A nucleoside analog used as an antiviral drug.
Ganciclovir: Another antiviral nucleoside analog.
6-Chloropurine: A simpler purine derivative with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 2-(2-amino-6-chloropurin-9-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c1-11(2,3)19-6(18)4-17-5-14-7-8(12)15-10(13)16-9(7)17/h5H,4H2,1-3H3,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKRPDZEHCMYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C1N=C(N=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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